molecular formula C7H3F2O2- B3430394 Sodium 2,4-difluorobenzoate CAS No. 83198-07-6

Sodium 2,4-difluorobenzoate

Cat. No.: B3430394
CAS No.: 83198-07-6
M. Wt: 157.09 g/mol
InChI Key: NJYBIFYEWYWYAN-UHFFFAOYSA-M
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Description

Sodium 2,4-difluorobenzoate is an organic compound with the molecular formula C7H3F2NaO2 It is the sodium salt of 2,4-difluorobenzoic acid and is characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 4 positions

Scientific Research Applications

Sodium 2,4-difluorobenzoate has several applications in scientific research:

Safety and Hazards

Sodium 2,4-difluorobenzoate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4-difluorobenzoic acid, the precursor to sodium 2,4-difluorobenzoate, typically involves the oxidation and fluorination of 2,4-dinitrotoluene. Potassium permanganate is used as the oxidizing agent, and potassium fluoride is used as the fluorinating agent . The process is noted for its simplicity, environmental friendliness, high yield, and low cost.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the neutralization of 2,4-difluorobenzoic acid with sodium hydroxide. This reaction produces this compound and water as by-products. The reaction is typically carried out in an aqueous medium to facilitate the dissolution and subsequent crystallization of the product.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-difluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carboxylate group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products:

    Substitution: Products include derivatives where the fluorine atoms are replaced by other functional groups.

    Reduction: The major product is 2,4-difluorobenzyl alcohol.

    Oxidation: Products include 2,4-difluoroquinone and other oxidized species.

Comparison with Similar Compounds

  • Sodium 2-fluorobenzoate
  • Sodium 4-fluorobenzoate
  • Sodium 2,6-difluorobenzoate

Comparison: Sodium 2,4-difluorobenzoate is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. Compared to sodium 2-fluorobenzoate and sodium 4-fluorobenzoate, it exhibits different reactivity and binding characteristics. Sodium 2,6-difluorobenzoate, while similar, has fluorine atoms at different positions, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

2,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYBIFYEWYWYAN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2O2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291489
Record name Benzoic acid, 2,4-difluoro-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83198-07-6
Record name Benzoic acid, 2,4-difluoro-, ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83198-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-difluoro-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,4-difluoro-, ion(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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